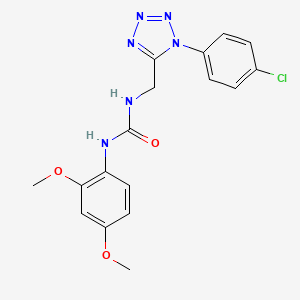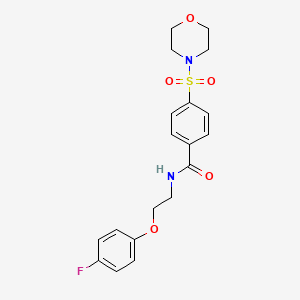![molecular formula C25H21N3O5 B2585485 N-(4-éthylphényl)-2-(3-(furan-2-ylméthyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamide CAS No. 887224-58-0](/img/new.no-structure.jpg)
N-(4-éthylphényl)-2-(3-(furan-2-ylméthyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Évaluation écotoxicologique
Ce composé, en raison de sa partie furane, fait partie d'une classe de composés qui a été évaluée pour sa toxicité environnementale . Les composés furaniques peuvent servir de blocs de construction précieux produits à partir de la biomasse et sont importants pour évaluer l'impact environnemental de nouveaux furannes.
Applications biomédicales
Les composés à base de furane ont montré des promesses dans diverses applications biomédicales. Ils ont été utilisés comme biomatériaux antimicrobiens, anticancéreux, antihyperglycémiques et analgésiques . Ce composé particulier pourrait potentiellement être exploré pour des applications similaires en raison de ses caractéristiques structurales.
Blocs de construction durables
Les dérivés du furane sont d'importants blocs de construction durables pour les biocarburants et les biomatériaux. Ils sont dérivés de matrices lignocellulosiques dans la biomasse et sont essentiels au développement d'industries chimiques durables .
Applications de matériaux conjugués
Les furannes conjugués sont utilisés dans une large gamme d'applications, notamment les capteurs, les colorants, les photovoltaïques organiques (OPV), les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) . Le composé en question pourrait être un candidat pour une utilisation dans ces technologies en raison de son système conjugué.
Recherche pharmaceutique
Les composés contenant du furane présentent une large gamme de propriétés biologiques et pharmacologiques. Ils ont été utilisés comme médicaments dans divers domaines de la maladie, ce qui suggère que ce composé pourrait être recherché pour son potentiel pharmaceutique .
Synthèse de composés organiques à haute valeur
Les furannes dérivés de la biomasse sont essentiels à la synthèse de composés organiques à haute valeur. Les composés furaniques chiraux, en particulier, sont recherchés pour leurs formes énantiopures, qui sont précieuses dans la synthèse de molécules organiques complexes .
Propriétés
Numéro CAS |
887224-58-0 |
|---|---|
Formule moléculaire |
C25H21N3O5 |
Poids moléculaire |
443.459 |
Nom IUPAC |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
Clé InChI |
ATEXHWKUWIGGKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)

![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea](/img/structure/B2585411.png)
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2585416.png)
![2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride](/img/structure/B2585419.png)


![1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole](/img/structure/B2585422.png)
![tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate](/img/structure/B2585424.png)
